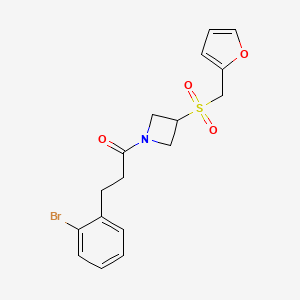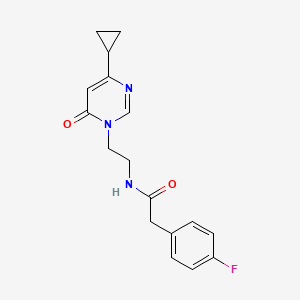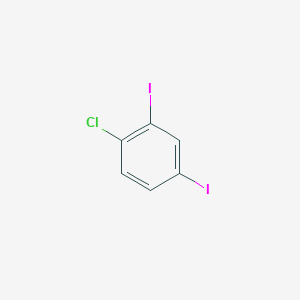
3-(2-Bromophenyl)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Bromophenyl)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)propan-1-one, also known as BFA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. BFA is a synthetic organic compound that belongs to the class of azetidinone derivatives.
Aplicaciones Científicas De Investigación
Synthesis of Furans and Cyclopentenones
A study by Watterson et al. (2003) highlighted the versatility of 2,3-dibromo-1-(phenylsulfonyl)-1-propene as a reagent for synthesizing furans and cyclopentenones. This method can be considered relevant for synthesizing compounds with structural similarities to "3-(2-Bromophenyl)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)propan-1-one" due to the involvement of bromophenyl and sulfonyl functional groups in the process. The synthesis involves intermediate steps leading to products like 2-methyl-4-[(phenylsulfonyl)methyl]furan and 2-methyl-3-[(phenylsulfonyl)methyl]-2-cyclopenten-1-one, showcasing a pathway for creating complex structures from simpler reagents (Watterson, Ni, Murphree, & Padwa, 2003).
Development of Antimicrobial Agents
Research by Doraswamy and Ramana (2013) on the synthesis and characterization of substituted phenyl azetidines as potential antimicrobial agents provides insight into the application of bromophenyl and azetidine components in developing new antimicrobial compounds. Though not directly mentioning "this compound," the methodologies and objectives align with exploring the antimicrobial potential of structurally related compounds (Doraswamy & Ramana, 2013).
Novel Routes to Heterocycles
Kelly, Kerrigan, and Walsh (2008) described methods to synthesize substituted furans and pyrroles starting from 3-furfural, 3-bromofuran, and 3-vinylfurans. These approaches, involving addition/oxidative rearrangement, offer novel pathways for preparing heterocyclic compounds, which may be relevant for synthesizing or modifying compounds like "this compound." The use of organolithium, Grignard, and organozinc reagents highlights the diverse reactivity of furan derivatives in synthetic chemistry (Kelly, Kerrigan, & Walsh, 2008).
Propiedades
IUPAC Name |
3-(2-bromophenyl)-1-[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO4S/c18-16-6-2-1-4-13(16)7-8-17(20)19-10-15(11-19)24(21,22)12-14-5-3-9-23-14/h1-6,9,15H,7-8,10-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSOFAVGBNDRRTM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCC2=CC=CC=C2Br)S(=O)(=O)CC3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(3,5-dimethylbenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B2397433.png)
methylidene]amino}-4,5-dimethoxybenzene](/img/structure/B2397435.png)

![N-benzyl-1-(3-methoxypropyl)-N,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2397439.png)
![1-(tert-butyl)-3-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)urea](/img/structure/B2397441.png)
![1-(3,4-Dimethylphenyl)-4-[2-(2-methylpyrazol-3-yl)piperidine-1-carbonyl]pyrrolidin-2-one](/img/structure/B2397442.png)
![N-methyl-2-{2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}-N-phenylacetamide](/img/structure/B2397443.png)

![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methoxybenzene-1-sulfonamide](/img/structure/B2397448.png)

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(thiophen-2-ylsulfanyl)pyrimidine](/img/structure/B2397451.png)

